Cas no 42872-85-5 (4-Iodo-3-methylbenzonitrile)
4-Iodo-3-methylbenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-Iodo-3-methylbenzonitrile
- MFCD09025697
- SCHEMBL2565697
- E78176
- 4-Iodo-3-methylbenzonitrile, 98%
- 42872-85-5
- DB-349397
- Benzonitrile, 4-iodo-3-methyl-
- DTXCID30453282
- AS-10200
- CS-0199131
- 3-Methyl-4-iodobenzonitrile
- HLTCSOXVOUXEJH-UHFFFAOYSA-N
- DTXSID40502472
- AKOS015853738
-
- MDL: MFCD09025697
- Inchi: 1S/C8H6IN/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,1H3
- InChI Key: HLTCSOXVOUXEJH-UHFFFAOYSA-N
- SMILES: IC1=CC=C(C#N)C=C1C
Computed Properties
- Exact Mass: 242.95400
- Monoisotopic Mass: 242.95450g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 23.8Ų
Experimental Properties
- PSA: 23.79000
- LogP: 2.47128
4-Iodo-3-methylbenzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Iodo-3-methylbenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 047093-250mg |
4-Iodo-3-methylbenzonitrile |
42872-85-5 | 95+% | 250mg |
£18.00 | 2022-03-01 | |
| Fluorochem | 047093-2g |
4-Iodo-3-methylbenzonitrile |
42872-85-5 | 95+% | 2g |
£44.00 | 2022-03-01 | |
| Fluorochem | 047093-10g |
4-Iodo-3-methylbenzonitrile |
42872-85-5 | 95+% | 10g |
£175.00 | 2022-03-01 | |
| Alichem | A013033358-250mg |
4-Iodo-3-methylbenzonitrile |
42872-85-5 | 97% | 250mg |
$489.60 | 2023-09-01 | |
| Alichem | A013033358-500mg |
4-Iodo-3-methylbenzonitrile |
42872-85-5 | 97% | 500mg |
$823.15 | 2023-09-01 | |
| Alichem | A013033358-1g |
4-Iodo-3-methylbenzonitrile |
42872-85-5 | 97% | 1g |
$1519.80 | 2023-09-01 | |
| TRC | I737775-100mg |
4-Iodo-3-methylbenzonitrile |
42872-85-5 | 100mg |
$ 55.00 | 2022-09-13 | ||
| TRC | I737775-500mg |
4-Iodo-3-methylbenzonitrile |
42872-85-5 | 500mg |
$ 75.00 | 2022-09-13 | ||
| TRC | I737775-1g |
4-Iodo-3-methylbenzonitrile |
42872-85-5 | 1g |
$ 100.00 | 2022-09-13 | ||
| abcr | AB285879-2 g |
4-Iodo-3-methylbenzonitrile; 98% |
42872-85-5 | 2g |
€116.60 | 2022-06-11 |
4-Iodo-3-methylbenzonitrile Suppliers
4-Iodo-3-methylbenzonitrile Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 4-Iodo-3-methylbenzonitrile
Latest Research on 4-Iodo-3-methylbenzonitrile (CAS: 42872-85-5) in Chemical Biology and Pharmaceutical Applications
4-Iodo-3-methylbenzonitrile (CAS: 42872-85-5) is a halogenated aromatic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors, agrochemicals, and materials for organic electronics. Recent studies have explored its utility in cross-coupling reactions, medicinal chemistry, and as a building block for complex molecular architectures.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 4-Iodo-3-methylbenzonitrile in the development of novel tyrosine kinase inhibitors. Researchers utilized this compound as a precursor in Pd-catalyzed Suzuki-Miyaura cross-coupling reactions to generate a library of potent inhibitors targeting EGFR mutations. The study reported enhanced selectivity and reduced off-target effects compared to earlier generations of inhibitors, underscoring the compound's value in precision medicine.
In the field of agrochemicals, a recent patent (WO2023051234) demonstrated the use of 4-Iodo-3-methylbenzonitrile as a key intermediate in synthesizing next-generation fungicides. The derivative compounds exhibited remarkable efficacy against Botrytis cinerea while maintaining low toxicity profiles, addressing growing concerns about environmental sustainability in crop protection.
Advanced material science applications have also emerged, with a 2024 ACS Applied Materials & Interfaces publication detailing the incorporation of 4-Iodo-3-methylbenzonitrile into donor-acceptor type polymers for organic photovoltaics. The electron-withdrawing cyano group combined with the heavy atom effect of iodine contributed to improved power conversion efficiencies exceeding 15%, marking a significant advancement in renewable energy technologies.
From a synthetic chemistry perspective, recent methodological developments (2023, Organic Letters) have established more sustainable protocols for utilizing 4-Iodo-3-methylbenzonitrile in C-C bond formations. Photoredox catalysis approaches have achieved yields upwards of 90% while reducing precious metal catalyst loadings by 80%, addressing both economic and environmental considerations in industrial applications.
Pharmacokinetic studies of derivatives have revealed interesting structure-activity relationships. The iodo-methylbenzonitrile scaffold demonstrates favorable LogP values (2.1-2.8) and metabolic stability in human liver microsome assays, making it particularly valuable for CNS-targeting drug development. Current clinical trials include several candidates incorporating this pharmacophore for neurodegenerative disease applications.
Looking forward, the unique electronic properties and synthetic versatility of 4-Iodo-3-methylbenzonitrile position it as a critical building block for diverse applications. Ongoing research explores its potential in PROTAC design, fluorescent probes for super-resolution microscopy, and as a ligand in transition metal catalysis. The compound's commercial availability (≥98% purity from major suppliers) and well-characterized properties continue to drive innovation across multiple scientific disciplines.
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